
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one is a compound that belongs to the class of enaminoketones This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and an octenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one can be achieved through the hydrogenation of the heteroring in 3-(4-hydroxyphenyl)-5-pentylisoxazole. This is followed by treatment with copper(II) acetate and benzoylation of the coordination compound formed with 4-alkoxybenzoyl chlorides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including hydrogenation and coordination chemistry, to produce the desired enaminoketone.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the synthesis of liquid crystalline materials and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Octen-3-one: Known for its strong metallic mushroom-like odor and is used as an odorant.
4-(4-hydroxyphenyl)-but-3-en-2-one: Studied for its inhibition of α-amylase and α-glucosidase.
Uniqueness
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one is unique due to its combination of an amino group, a hydroxyphenyl group, and an octenone chain
Properties
CAS No. |
900500-79-0 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-amino-1-(4-hydroxyphenyl)oct-1-en-3-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-13(17)10-14(15)11-6-8-12(16)9-7-11/h6-10,16H,2-5,15H2,1H3 |
InChI Key |
PBIJMIYKXITYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=C(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


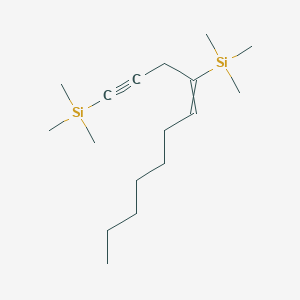
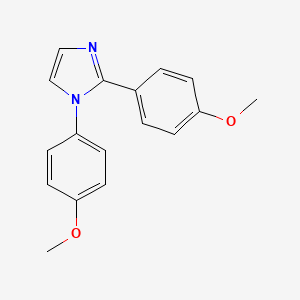
![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
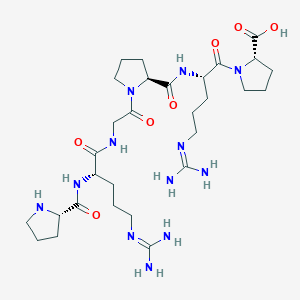

![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)

![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
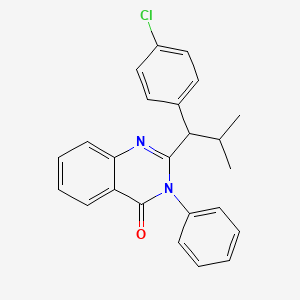
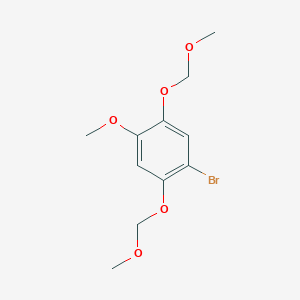
![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)
![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)
